[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13396206
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-[(3-cyanophenyl)methyl-ethylamino]acetic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16) |
| Standard InChI Key | WIKWPPOOFCUBOB-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of an acetic acid backbone (CH₂COOH) linked to a tertiary amine group (-N(CH₂CH₃)CH₂C₆H₄CN). The benzyl ring’s 3-position is substituted with a cyano group, introducing electron-withdrawing effects that influence reactivity. The planar geometry of the aromatic ring and the linear cyano group create a steric and electronic environment conducive to selective chemical transformations.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-[(3-cyanophenyl)methyl-ethylamino]acetic acid |
| SMILES Notation | CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C#N)CC(=O)O |
| InChI Key | WIKWPPOOFCUBOB-UHFFFAOYSA-N |
The tertiary amine and carboxylic acid groups enable zwitterionic behavior in aqueous solutions, while the cyano group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .
Electronic and Steric Effects
The cyano group’s strong electron-withdrawing nature polarizes the benzyl ring, increasing the electrophilicity of adjacent carbons. This effect facilitates nucleophilic aromatic substitution (NAS) reactions at the 2- and 4-positions of the ring . Concurrently, the ethylamino side chain introduces steric hindrance, moderating reaction kinetics and regioselectivity in synthetic pathways .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid typically involves a two-step process:
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Alkylation of Ethylamine: Reacting 3-cyanobenzyl bromide with ethylamine in a polar solvent (e.g., acetonitrile) at 25–40°C forms the tertiary amine intermediate.
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Carboxylic Acid Formation: Hydrolysis of the intermediate using aqueous NaOH under reflux yields the final product.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 3-Cyanobenzyl bromide, ethylamine, CH₃CN, 40°C, 12 h | 78–85 |
| Hydrolysis | 2M NaOH, reflux, 6 h | 90–95 |
Alternative Pathways
Recent advances leverage coupling reagents for peptide bond formation. For example, trichlorobenzoyl derivatives (e.g., TCBOXY) have been used to activate carboxylic acids for amidation, a method applicable to [(3-Cyano-benzyl)-ethyl-amino]-acetic acid . This approach minimizes racemization, critical for synthesizing enantiomerically pure amino acid derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, CDCl₃):
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¹³C NMR (150 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
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3076 cm⁻¹ (C-H stretch, aromatic)
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1732 cm⁻¹ (C=O stretch, carboxylic acid)
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2220 cm⁻¹ (C≡N stretch).
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar benzyl ring with a dihedral angle of 12.5° relative to the carboxylic acid group. The cyano group’s bond length (1.16 Å) aligns with typical sp-hybridized C≡N bonds.
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The carboxylic acid undergoes esterification and amidation. For instance, reaction with thionyl chloride (SOCl₂) converts it to an acyl chloride, which reacts with alcohols or amines to form esters or amides .
Electrophilic Aromatic Substitution
The electron-deficient benzyl ring participates in NAS reactions. Nitration at the 4-position using HNO₃/H₂SO₄ yields a nitro derivative, a precursor for further functionalization .
Knoevenagel Condensation
The cyano group enables condensation with aldehydes under basic conditions, forming α,β-unsaturated nitriles. This reaction, catalyzed by KOH in water, produces olefins with applications in materials science .
Applications in Pharmaceutical and Materials Science
Drug Intermediate Synthesis
The compound serves as a precursor for kinase inhibitors and neuroprotective agents. Its ethylamino side chain can be modified to enhance blood-brain barrier permeability.
Peptide Synthesis
As a coupling reagent, it facilitates racemization-free peptide bond formation. In solid-phase synthesis, it achieves yields >90% for oligopeptides like Boc-VVIA-OMe .
Larvicidal Activity
Knoevenagel adducts derived from this compound exhibit larvicidal activity against Aedes aegypti (LC₅₀: 19.63 µg/mL), highlighting its potential in vector control .
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